molecular formula C22H13BrN2O6 B3637837 4-bromobenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

4-bromobenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B3637837
M. Wt: 481.3 g/mol
InChI Key: PKDCWMKKDNVHCT-UHFFFAOYSA-N
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Description

The compound “4-bromobenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate” is a complex organic molecule. It contains a bromobenzyl group, a nitro group, and a benzoate group, all attached to an isoindole core .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, 4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl acetic acid, a related compound, can be synthesized from phenyl acetic acid derivatives and thiosemicarbazide in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The isoindole core provides a rigid, planar structure, while the bromobenzyl, nitro, and benzoate groups add additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the bromobenzyl, nitro, and benzoate groups. These groups are all reactive and could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point, while the nitro group could make the compound more reactive .

Future Directions

Future research on this compound could focus on elucidating its mechanism of action, exploring its potential uses, and developing safer and more efficient methods for its synthesis. Additionally, further studies could investigate the physical and chemical properties of this compound in more detail .

Properties

IUPAC Name

(4-bromophenyl)methyl 2-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN2O6/c23-14-10-8-13(9-11-14)12-31-22(28)15-4-1-2-6-17(15)24-20(26)16-5-3-7-18(25(29)30)19(16)21(24)27/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDCWMKKDNVHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)Br)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromobenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
4-bromobenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Reactant of Route 3
Reactant of Route 3
4-bromobenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Reactant of Route 4
Reactant of Route 4
4-bromobenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Reactant of Route 5
Reactant of Route 5
4-bromobenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Reactant of Route 6
Reactant of Route 6
4-bromobenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

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